molecular formula C9H9NO3 B1278315 3-(methylcarbamoyl)benzoic Acid CAS No. 23754-43-0

3-(methylcarbamoyl)benzoic Acid

Cat. No. B1278315
CAS RN: 23754-43-0
M. Wt: 179.17 g/mol
InChI Key: ISDXXBVYCIDTIV-UHFFFAOYSA-N
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Description

The compound 3-(methylcarbamoyl)benzoic acid is not directly mentioned in the provided papers. However, the papers discuss various benzoic acid derivatives, which can offer insights into the chemical behavior and properties that might be relevant to this compound. For instance, the synthesis of related compounds such as 3,5-bis(aminomethyl)benzoic acid and the study of conformational polymorphism in 3-(azidomethyl)benzoic acid suggest that the benzoic acid core can be modified to introduce different functional groups, which can significantly alter the compound's properties and reactivity.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzoic acid core. For example, the synthesis of 3,5-bis(aminomethyl)benzoic acid is achieved through bromination, azidonation, and reduction starting from 3,5-dimethylbenzoic acid . This method is noted for its simplicity and cost-effectiveness, which could be relevant for the synthesis of this compound by analogy.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, as seen in the synthesis and structural determination of 1,3,5-tri-substituted and hexa-substituted benzoic methyl esters and benzoic acids . These compounds exhibit specific molecular conformations and packing in the crystal, influenced by weak interactions such as C-H···O and C-H···π . Similarly, this compound would likely have its own unique conformation and packing influenced by its functional groups.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be diverse. For instance, the coordination of benzoic acid derivatives with lanthanide ions leads to the formation of coordination polymers with interesting photophysical properties . The benzoate ligands in these complexes serve as efficient light-harvesting chromophores . This suggests that this compound could also participate in coordination chemistry, potentially leading to materials with useful optical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the conformational polymorphism observed in 3-(azidomethyl)benzoic acid highlights the role of substituents in determining the solid-state properties of these compounds . The photophysical properties of lanthanide complexes derived from benzoic acid derivatives also demonstrate how structural modifications can impact properties like luminescence efficiency and excited state lifetimes . These insights can be extrapolated to predict that this compound would have its own distinct set of physical and chemical properties, potentially including unique optical characteristics.

Scientific Research Applications

1. Food and Cosmetic Industry

3-(Methylcarbamoyl)benzoic Acid, as a derivative of benzoic acid, plays a significant role in the food and cosmetic industry. Benzoic acid and its derivatives, including this compound, are commonly utilized as antibacterial and antifungal preservatives in food products, cosmetics, hygiene, and pharmaceuticals (del Olmo, Calzada, & Nuñez, 2017).

2. Antimicrobial Applications

Synthesized derivatives of benzoic acid, like this compound, show potential in antimicrobial activities. Studies on similar benzoic acid derivatives reveal their various biological properties, such as antimicrobial, antiviral, and antioxidant effects. These derivatives are also used as preservatives in drugs and cosmetic products (Satpute, Gangan, & Shastri, 2018).

3. Environmental Applications

Benzoic acid derivatives, including this compound, can be used for environmental remediation, particularly in wastewater treatment. Single-walled carbon nanotubes, combined with benzoic acid derivatives, have shown promising results in the adsorption and removal of pollutants from wastewater (Mahani, Amiri, & Noroozmahani, 2017).

4. Industrial Wastewater Treatment

Carbamoyl benzoic acids, such as this compound, are innovative chemicals used in the coagulation-flocculation process of industrial wastewater treatment. They show potential in binding and removing hazardous heavy metals commonly found in metal plating wastewater (Martinez-Quiroz et al., 2017).

5. Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives, including this compound, are model compounds. They are essential for designing drug processes, especially in understanding the stability and solubility of drugs. Studies have been conducted on the phase behavior of benzoic acid mixtures, providing crucial information for pharmaceutical development (Reschke et al., 2016).

properties

IUPAC Name

3-(methylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDXXBVYCIDTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452958
Record name 3-(methylcarbamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23754-43-0
Record name 3-(methylcarbamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylcarbamoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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